molecular formula C15H21N3O6S B2393154 N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide CAS No. 1105229-17-1

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide

Cat. No.: B2393154
CAS No.: 1105229-17-1
M. Wt: 371.41
InChI Key: BNXZXWJNJKARAC-UHFFFAOYSA-N
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Description

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide is a useful research compound. Its molecular formula is C15H21N3O6S and its molecular weight is 371.41. The purity is usually 95%.
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Biological Activity

N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound’s structure can be summarized as follows:

  • IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide
  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 306.38 g/mol

Structural Features

The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of methoxy and hydroxypropyl groups enhances its solubility and bioavailability.

Antioxidant Activity

Research indicates that compounds with thiazolidine structures often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. For instance, similar thiazolidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Comparison of COX Inhibition by Thiazolidine Derivatives

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio (COX-2/COX-1)
VIG3b10505
Compound A15604
N'-CompoundTBDTBDTBD

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that modifications to the thiazolidine core can enhance activity against various bacterial strains.

Case Studies and Research Findings

Case Study 1: In Vivo Efficacy
A study conducted on a similar thiazolidine derivative demonstrated significant reduction in inflammation in carrageenan-induced paw edema models. The compound was administered at varying dosages, revealing dose-dependent effects on inflammation markers.

Case Study 2: Mechanistic Studies
Mechanistic studies using cell lines indicated that the compound inhibits the NF-kB signaling pathway, a critical mediator in inflammatory responses. This inhibition was linked to reduced expression of pro-inflammatory cytokines.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-24-13-5-4-11(18-7-3-9-25(18,22)23)10-12(13)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXZXWJNJKARAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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